molecular formula C8H7FO2 B3042993 5-Fluoro-2,3-dihydro-1,4-benzodioxine CAS No. 69464-49-9

5-Fluoro-2,3-dihydro-1,4-benzodioxine

Cat. No. B3042993
CAS RN: 69464-49-9
M. Wt: 154.14 g/mol
InChI Key: DRSLFPHWBGATPA-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dihydro-1,4-benzodioxine is a chemical compound with the CAS Number: 69464-49-9 . It has a molecular weight of 154.14 . The IUPAC name for this compound is 5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine .


Synthesis Analysis

The synthesis of 5-Fluoro-2,3-dihydro-1,4-benzodioxine can be achieved from 3-FLUOROCATECHOL and 1,2-Dibromoethane .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2,3-dihydro-1,4-benzodioxine is represented by the InChI code: 1S/C8H7FO2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3H,4-5H2 .


Physical And Chemical Properties Analysis

5-Fluoro-2,3-dihydro-1,4-benzodioxine is a liquid at room temperature . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Antibacterial and Anti-inflammatory Potential

Research demonstrates the potential of 5-Fluoro-2,3-dihydro-1,4-benzodioxine derivatives in treating bacterial infections and inflammatory conditions. A study synthesized new sulfonamides with a 1,4-benzodioxin ring, showing significant antibacterial activity against various Gram-positive and Gram-negative strains. These compounds also displayed inhibition against the lipoxygenase enzyme, suggesting a role in treating inflammatory diseases (Abbasi et al., 2017).

Herbicidal Applications

5-Fluoro-2,3-dihydro-1,4-benzodioxine derivatives have been investigated for their use as herbicides. Compounds in this category have shown herbicidal activity comparable to other protoporphyrinogen oxidase (protox)-inhibiting herbicides. One such compound demonstrated safety to crops like cotton and maize when applied at pre-emergent stages, suggesting its potential as an effective herbicide (Huang et al., 2005).

Antifungal Applications

A boron-containing molecule, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), derived from 5-Fluoro-2,3-dihydro-1,4-benzodioxine, has been identified as a promising antifungal agent for potentially treating onychomycosis, a fungal infection of nails. This molecule is currently undergoing clinical trials for topical treatment of this condition (Baker et al., 2006).

Anticancer Potential

Derivatives of 5-Fluoro-2,3-dihydro-1,4-benzodioxine have shown potential in anticancer therapy. Research indicates that certain compounds in this class can inhibit the growth of MCF-7 cancer cells and induce apoptosis, highlighting their potential role in cancer treatment (Saniger et al., 2003).

Synthesis and Structural Characterization

Several studies focus on the synthesis and structural characterization of 5-Fluoro-2,3-dihydro-1,4-benzodioxine derivatives. These studies provide crucial insights into the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and agriculture (Abbasi et al., 2020).

Antidepressant Properties

Research on dual-action antidepressants derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine and benzo[b]thiophene indicates the potential antidepressant properties of 5-Fluoro-2,3-dihydro-1,4-benzodioxine derivatives. These compounds exhibit both serotonin receptor affinity and serotonin reuptake inhibition, which are key mechanisms in antidepressant action (Silanes et al., 2004).

Safety And Hazards

This compound is classified under GHS07 for safety . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-fluoro-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSLFPHWBGATPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2,3-dihydro-1,4-benzodioxine

CAS RN

69464-49-9
Record name 5-fluoro-2,3-dihydro-1,4-benzodioxine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-fluoro-1,2-benzenediol (5.278 g, 41.2 mmol) in DMF (50 ml) was treated with potassium carbonate (17.08 g, 124 mmol) and 1,2-dibromoethane (3.91 ml, 45.3 mmol) and stirred at rt for 72 h. The reaction was treated with water (200 ml) and extracted 3×200 ml (EtOAc). The combined organic extracts were washed with water (200 ml), brine (200 ml), dried (MgSO4), evaporated and chromatographed (0-20% EtOAc-Cyclohexane) to give product as a clear oil. (2.437 g, 38%).
Quantity
5.278 g
Type
reactant
Reaction Step One
Quantity
17.08 g
Type
reactant
Reaction Step One
Quantity
3.91 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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